

# HPLC method for 2-Bromo-4-methyl-5-nitroaniline analysis

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## Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315

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An High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of **2-Bromo-4-methyl-5-nitroaniline**. This application note provides a comprehensive protocol for the determination of this compound, which is relevant for researchers, scientists, and professionals in drug development. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring robust and reproducible results.

## Application Note

### Introduction

**2-Bromo-4-methyl-5-nitroaniline** is a chemical intermediate that can be used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity and quality of such intermediates is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note details a reliable HPLC method for the analysis of **2-Bromo-4-methyl-5-nitroaniline**.

### Chromatographic Conditions

A reverse-phase HPLC method was developed and found to be suitable for the analysis of **2-Bromo-4-methyl-5-nitroaniline**. The separation is achieved on a C18 stationary phase with a

mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. This approach is common for the analysis of aniline derivatives.<sup>[1]</sup>

## Method Validation

System suitability tests are essential to ensure the performance of the HPLC system. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to guarantee the validity of the analytical results. For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations to establish linearity.

# Experimental Protocol

This section provides a detailed step-by-step protocol for the HPLC analysis of **2-Bromo-4-methyl-5-nitroaniline**.

## 1. Instrumentation and Materials

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reference standard of **2-Bromo-4-methyl-5-nitroaniline**.
- HPLC grade acetonitrile and water.
- Phosphoric acid or Formic acid.

## 2. Preparation of Solutions

- **Mobile Phase:** A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.<sup>[1]</sup>
- **Standard Solution:** Accurately weigh about 10 mg of **2-Bromo-4-methyl-5-nitroaniline** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

- Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.

### 3. HPLC Method Parameters

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (50:50) with 0.1% H <sub>3</sub> PO <sub>4</sub>
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

### 4. System Suitability

Before sample analysis, perform system suitability tests by injecting the standard solution multiple times (e.g., five injections). The following criteria should be met:

- Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
- Tailing factor for the main peak: Between 0.8 and 1.5.
- Theoretical plates: Not less than 2000.

### 5. Analysis

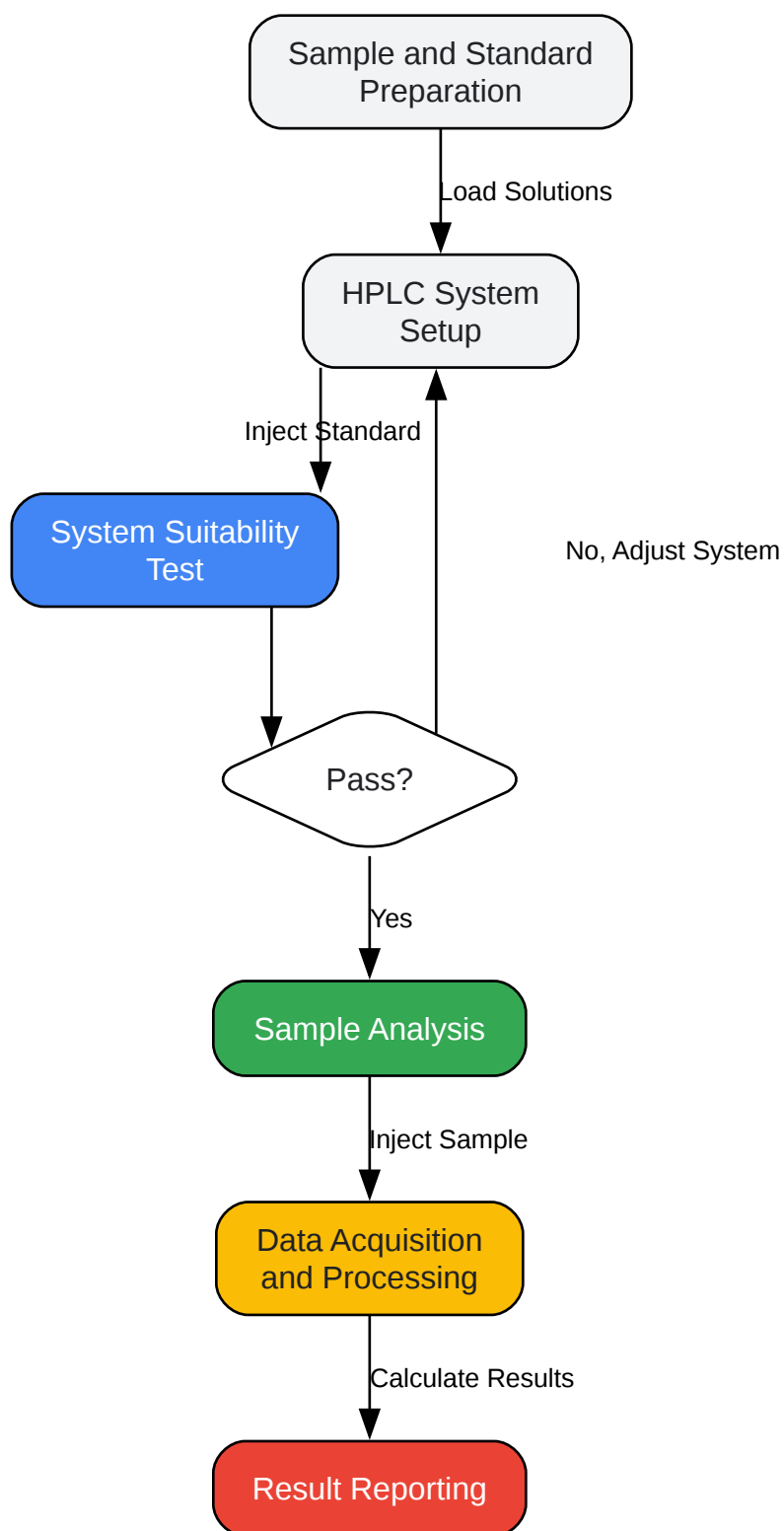
Inject the sample solution and record the chromatogram. The peak corresponding to **2-Bromo-4-methyl-5-nitroaniline** is identified by comparing its retention time with that of the standard. The concentration of the analyte in the sample is determined using the calibration curve.

## Data Presentation

The following table summarizes representative quantitative data obtained from the HPLC analysis.

Parameter	Result
Retention Time (min)	4.5
Tailing Factor	1.2
Theoretical Plates	5500
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL

## Experimental Workflow



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## References

- 1. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
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